molecular formula C16H18FN3O2S2 B2529173 N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 942000-88-6

N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2529173
M. Wt: 367.46
InChI Key: QPBGIILQAXDHBU-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a derivative of the N-phenylacetamide family, which has been explored for various biological activities. The presence of a thiazole ring and a fluorophenyl group suggests potential for interaction with biological targets. While the specific compound is not directly mentioned in the provided papers, similar compounds within the N-phenylacetamide family have shown promising results in cancer treatment and antibacterial activities .

Synthesis Analysis

The synthesis of related N-phenylacetamide derivatives typically involves the introduction of a thiazole moiety into the amide scaffold. The papers provided detail the synthesis of compounds with similar structures, where the target compounds were confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS . These methods are likely applicable to the synthesis of N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, ensuring the correct structure and purity of the compound.

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an arylthiazole moiety, which is crucial for their biological activity. The fluorine atom on the phenyl ring could potentially increase the compound's lipophilicity and its ability to interact with hydrophobic pockets of biological targets . The isopropylamino group may also influence the compound's binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of N-phenylacetamide derivatives is influenced by the functional groups present in the molecule. The thiazole ring can participate in hydrogen bonding and pi-pi interactions, which are important for the compound's biological activity. The amide bond is typically stable under physiological conditions, but the presence of electron-withdrawing groups like fluorine could affect the reactivity of adjacent groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can enhance the compound's metabolic stability and membrane permeability. The thiazole ring contributes to the compound's rigidity, which can affect its binding to biological targets. The isopropylamino group may influence the basicity of the molecule, affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by Sunder and Maleraju (2013) explored the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides. The chemical structures were confirmed via 1H NMR, IR, and Mass spectra, and the compounds were tested for anti-inflammatory activity. Among them, compounds 10a, 10b, and 10d showed significant anti-inflammatory activity, while 10c exhibited moderate activity (Sunder & Maleraju, 2013).

Synthesis and Antimicrobial Activity

Badiger et al. (2013) reported the synthesis of a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and their sulfone derivatives. These compounds were synthesized through nucleophilic substitution and screened for antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013).

Synthesis and Anticancer Screening

Abu-Melha (2021) synthesized a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds by heterocyclization of their precursors with phenacyl chloride reagents. The compounds underwent DFT calculations to estimate structural and spectral features and were screened for cytotoxic activities against various cancer cell lines. Some derivatives showed significant cytotoxic results, especially against breast cancer, compared to 5-fluorouracil (Abu-Melha, 2021).

Antibacterial Evaluation of N-phenylacetamide Derivatives

Lu et al. (2020) designed and synthesized a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds were evaluated for their in vitro antibacterial activities against various bacterial strains. One of the compounds showed superior activity compared to known antibacterial agents, and its mechanism of action was investigated through SEM, revealing cell membrane rupture (Lu et al., 2020).

Safety And Hazards



  • Safety data is not readily available for this compound. Always handle chemicals with caution and follow proper safety protocols.




  • Future Directions



    • Investigate its potential as a drug candidate or explore its biological activity.

    • Conduct further studies to understand its pharmacological properties and potential applications.




    Remember that this analysis is based on available information, and additional research may yield more insights. If you need further details, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H18FN3O2S2/c1-10(2)18-14(21)7-13-8-23-16(20-13)24-9-15(22)19-12-5-3-11(17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,18,21)(H,19,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QPBGIILQAXDHBU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H18FN3O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    367.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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